molecular formula C16H8Cl3NO2 B6047578 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B6047578
M. Wt: 352.6 g/mol
InChI Key: DUDNOYSNZTWVSV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CDDO, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications. CDDO is a member of the oleanane family of triterpenoids and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to activate Nrf2 and increase the expression of antioxidant and detoxification genes, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress and inflammation, and the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to increase the expression of antioxidant and detoxification genes through the activation of the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate its mechanism of action and how it activates the Nrf2 pathway. Another area of research could be to study its potential therapeutic applications in different disease models, including neurodegenerative diseases and autoimmune disorders. Additionally, further studies could be conducted to explore its potential as a chemopreventive agent.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-chlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of potassium hydroxide to form 4-(3,4-dichlorobenzylidene)-4-chlorobutan-2-one. The resulting compound is then reacted with hydroxylamine hydrochloride and acetic anhydride to form 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one.

Scientific Research Applications

2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce oxidative stress and inflammation in various animal models. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO2/c17-11-4-2-10(3-5-11)15-20-14(16(21)22-15)8-9-1-6-12(18)13(19)7-9/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDNOYSNZTWVSV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.